molecular formula C20H24N2O4 B2449186 N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1788678-12-5

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2449186
CAS RN: 1788678-12-5
M. Wt: 356.422
InChI Key: LZDWZCAOOXMFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. HPO is a novel synthetic cannabinoid that has been shown to have a high affinity for CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune function. In

Mechanism of Action

HPO acts as a potent agonist of CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune function. HPO binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that modulate these processes.
Biochemical and Physiological Effects:
HPO has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. HPO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, HPO has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

HPO has several advantages for lab experiments. It is a potent and selective agonist of CB1 and CB2 receptors, making it an ideal compound for studying the endocannabinoid system. HPO is also easy to synthesize and purify, allowing for large-scale production. However, HPO has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. Additionally, HPO has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the study of HPO. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand the safety and efficacy of HPO in humans. Overall, HPO has significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of HPO involves the reaction of 5-hydroxy-3-phenylpentanoyl chloride with 2-methoxyaniline in the presence of oxalyl chloride and dimethylformamide. The resulting product is then purified through column chromatography to obtain HPO as a white solid. The synthesis method of HPO has been optimized to yield high purity and high yield, making it an ideal compound for scientific research.

Scientific Research Applications

HPO has been studied extensively for its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. HPO has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HPO has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-26-18-10-6-5-9-17(18)22-20(25)19(24)21-13-11-16(12-14-23)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDWZCAOOXMFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide

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